N-[(4-Acetylphenyl)carbamothioyl]-4-methoxybenzamide N-[(4-Acetylphenyl)carbamothioyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 418782-70-4
VCID: VC0464961
InChI: InChI=1S/C17H16N2O3S/c1-11(20)12-3-7-14(8-4-12)18-17(23)19-16(21)13-5-9-15(22-2)10-6-13/h3-10H,1-2H3,(H2,18,19,21,23)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol

N-[(4-Acetylphenyl)carbamothioyl]-4-methoxybenzamide

CAS No.: 418782-70-4

Main Products

VCID: VC0464961

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4g/mol

N-[(4-Acetylphenyl)carbamothioyl]-4-methoxybenzamide - 418782-70-4

CAS No. 418782-70-4
Product Name N-[(4-Acetylphenyl)carbamothioyl]-4-methoxybenzamide
Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
IUPAC Name N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide
Standard InChI InChI=1S/C17H16N2O3S/c1-11(20)12-3-7-14(8-4-12)18-17(23)19-16(21)13-5-9-15(22-2)10-6-13/h3-10H,1-2H3,(H2,18,19,21,23)
Standard InChIKey OFKCBTAGJFIWAE-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
PubChem Compound 832798
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator